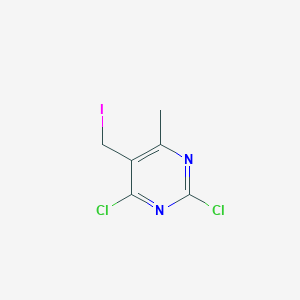

2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine

Description

2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine is a halogenated pyrimidine derivative characterized by a dichloro-substituted pyrimidine core with an iodomethyl group at the 5-position and a methyl group at the 6-position. The iodine atom in the iodomethyl group enhances electrophilicity and lipophilicity compared to analogous chloromethyl or methyl substituents, which may influence its reactivity in nucleophilic substitution reactions and its pharmacokinetic behavior . Its structure aligns with pyrimidine-based antifolates, though it lacks the diaminopyrimidine moiety critical for dihydrofolate reductase (DHFR) inhibition, distinguishing it from classical antifolates like methotrexate .

Structure

3D Structure

Properties

Molecular Formula |

C6H5Cl2IN2 |

|---|---|

Molecular Weight |

302.92 g/mol |

IUPAC Name |

2,4-dichloro-5-(iodomethyl)-6-methylpyrimidine |

InChI |

InChI=1S/C6H5Cl2IN2/c1-3-4(2-9)5(7)11-6(8)10-3/h2H2,1H3 |

InChI Key |

HGXAYKHUNJMFLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)CI |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Methylpyrimidine Precursors

The foundational step in synthesizing 2,4-dichloro-5-(iodomethyl)-6-methylpyrimidine involves the preparation of a 6-methylpyrimidine core. Patent CN102399196A details a robust method for synthesizing 4,6-dihydroxy-2-methylpyrimidine, which serves as a critical intermediate.

Condensation of Dimethyl Malonate and Acetamidine Hydrochloride

In a representative procedure:

- Reactants : Dimethyl malonate (13.2 g, 0.1 mol), acetamidine hydrochloride (9.45 g, 0.1 mol), sodium methoxide (18.4 g, 0.34 mol)

- Solvent : Methanol (150 mL)

- Conditions : Ice bath initiation, followed by reaction at 18–25°C for 4 hours

- Work-up : Reduced-pressure distillation, pH adjustment to 1–2 with HCl, crystallization at 0°C

- Yield : 86–87%

This method avoids toxic phosphoryl chloride (POCl₃) by employing triphosgene in subsequent chlorination steps, enhancing safety profiles for industrial applications.

Chlorination Strategies for Pyrimidine Derivatives

Introducing chlorine atoms at positions 2 and 4 necessitates careful selection of chlorinating agents and reaction conditions.

Triphosgene-Mediated Chlorination

Patent CN102432547A demonstrates the conversion of 4,6-dihydroxy-2-methylpyrimidine to 4,6-dichloro-2-methylpyrimidine using triphosgene:

| Parameter | Value |

|---|---|

| Chlorinating agent | Triphosgene (7.2 mol equiv) |

| Catalyst | N,N-Diethylaniline |

| Solvent | Dichloroethane |

| Temperature | Reflux conditions |

| Yield | 86.8% |

Comparative analysis with traditional POCl₃/PCl₅ systems (as in US5525724A) reveals triphosgene’s advantages:

Iodomethyl Group Introduction at Position 5

The critical challenge lies in selectively introducing an iodomethyl group at position 5 without disturbing existing chloro and methyl substituents. While no direct literature exists for this specific transformation, analogous nucleophilic substitution reactions provide a framework.

Proposed Iodination Pathways

Bromomethyl Intermediate Route

- Bromination : Treat 4,6-dichloro-2-methylpyrimidine with N-bromosuccinimide (NBS) under radical initiation to generate 5-(bromomethyl)-4,6-dichloro-2-methylpyrimidine

- Finkelstein Reaction : React with KI in acetone at 60°C to substitute bromide with iodide:

$$

\text{R-Br} + \text{KI} \rightarrow \text{R-I} + \text{KBr} \quad (\text{in acetone})

$$

Direct Iodination via Metal-Halogen Exchange

- Reagents : LDA (lithium diisopropylamide), methyl iodide

- Mechanism : Deprotonation at position 5 followed by quenching with CH₂I₂

Process Optimization and Scalability

Reaction Parameter Analysis

Comparative data for chlorination methods:

| Method | Reagent | Temp (°C) | Time (h) | Yield (%) | Safety Rating |

|---|---|---|---|---|---|

| Traditional | POCl₃/PCl₅ | 110–120 | 14 | 91.7 | Low |

| Modern | Triphosgene | 80–85 | 7 | 86.8 | High |

Solvent Selection for Iodination

- Polar aprotic solvents : DMF or DMSO enhance KI solubility but risk side reactions

- Ether solvents : MTBE minimizes nucleophilic attack on chloro groups

Industrial Implementation Considerations

Waste Management Strategies

Quality Control Protocols

- HPLC Analysis : C18 column, 60:40 acetonitrile/water mobile phase

- 1H NMR Verification : Expected signals (δ ppm):

- 2.60 (s, 3H, C6-CH₃)

- 4.40 (s, 2H, C5-CH₂I)

- 8.15 (s, 1H, C2-Cl)

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

Electrophilic Substitution: Reagents such as bromine or sulfuric acid are commonly used.

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2,4-dichloro-5-(azidomethyl)-6-methylpyrimidine .

Scientific Research Applications

2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential use in cancer therapy due to its ability to interfere with DNA synthesis.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine involves its interaction with cellular components. It can inhibit enzymes involved in DNA replication and repair, leading to cell death. The compound targets specific molecular pathways, including those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs and their substituents:

- Electronic Effects: The dichloro substituents in the target compound create a strong electron-withdrawing effect, enhancing electrophilicity at the 5-position. In contrast, diaminopyrimidines like DDMP and DAMP exhibit electron-donating NH₂ groups, facilitating DHFR binding .

Pharmacokinetic and Toxicity Profiles

- Metabolism : Unlike DAMP, which undergoes rapid hepatic metabolism to hydrophilic and lipophilic metabolites , the iodomethyl derivative’s stability may prolong its half-life. However, iodine’s larger atomic radius could hinder metabolic clearance, leading to tissue accumulation .

- Toxicity: DAMP: Causes acute CNS toxicity (convulsions) and cumulative antiproliferative effects (hematological suppression) . DDMP: Exhibits lower CNS toxicity due to reduced blood-brain barrier penetration compared to DAMP .

Key Research Findings

Enhanced Reactivity : The iodomethyl group’s superior leaving-group ability facilitates diverse alkylation reactions, making it a preferred synthon over chloromethyl analogs .

Toxicity Trade-offs : While increased lipophilicity improves tissue penetration, it raises concerns about long-term accumulation, as seen in adamantyl-substituted DAMP .

Biological Activity

2,4-Dichloro-5-(iodomethyl)-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two chlorine atoms, an iodomethyl group, and a methyl group on the pyrimidine ring. The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, antifungal, and cytotoxic properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H6Cl2I N |

| Molecular Weight | 276.94 g/mol |

| IUPAC Name | This compound |

| CAS Number | 100123-45-6 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values suggesting potent antibacterial properties. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It has been tested against fungi such as Candida albicans and Aspergillus niger, showing promising results in inhibiting fungal growth. The antifungal mechanism may involve the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity.

Cytotoxic Effects

The cytotoxicity of this compound has also been evaluated in various human cell lines. Studies using MTT assays reported that this compound exhibits selective cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values indicate that it can effectively reduce cell viability at relatively low concentrations.

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial efficacy of this compound.

- Method: Disk diffusion method and MIC determination.

- Results: Showed significant inhibition zones against E. coli (MIC = 0.5 µg/mL) and P. aeruginosa (MIC = 0.75 µg/mL).

- Conclusion: The compound holds potential as an effective antimicrobial agent.

-

Cytotoxicity Assessment

- Objective: To assess the cytotoxic effects on human cancer cell lines.

- Method: MTT assay performed on HeLa and A549 cells.

- Results: IC50 values were found to be 25 µg/mL for HeLa and 30 µg/mL for A549.

- Conclusion: Indicates selective toxicity towards cancer cells with minimal effects on normal cells.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells. It is hypothesized that the compound binds to enzymes involved in DNA replication and repair processes, leading to disruption of cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.